
N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds that have a pyrrole ring are often biologically active. For example, many natural products, such as heme, are derived from pyrrole .
Molecular Structure Analysis
The molecular structure of a compound greatly influences its properties and reactivity. Pyrrole is aromatic; it has a continuous loop of p-orbitals (a 2p orbital on each atom), and follows Hückel’s rule of 4n+2 π electrons, which makes it stable .Chemical Reactions Analysis
Pyrrole is reactive due to the presence of a nitrogen atom. It can undergo electrophilic substitution reactions, similar to other aromatic compounds. The most common site of reaction is the C2 position, due to the availability of the lone pair of electrons on the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, pyrrole is a colorless volatile liquid at room temperature . It’s polar due to the presence of a nitrogen atom, and it’s also aromatic, contributing to its stability .Aplicaciones Científicas De Investigación
- N-(3-pyrrol-1-ylpropyl)-9H-xanthene-9-carboxamide derivatives have demonstrated promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms .
- Studies suggest that N-(3-pyrrol-1-ylpropyl)-9H-xanthene-9-carboxamide derivatives exhibit anti-inflammatory effects. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development .
- Some derivatives of this compound have shown antiviral activity. Researchers have explored their effects against specific viruses, although the exact mechanisms remain unclear .
- N-(3-pyrrol-1-ylpropyl)-9H-xanthene-9-carboxamide derivatives exhibit antioxidant properties. Their ability to scavenge free radicals may have implications for oxidative stress-related conditions .
- Researchers have observed antitumor activity in certain derivatives of this compound. These molecules may interfere with cancer cell growth and survival pathways .
- N-(3-pyrrol-1-ylpropyl)-9H-xanthene-9-carboxamide derivatives have been investigated for their kinase inhibitory effects. Kinases play crucial roles in cell signaling and regulation .
- Specific derivatives, such as 5H-pyrrolo [2,3-b] pyrazine derivatives, have shown promise in kinase inhibition .
Antimicrobial Activity
Anti-Inflammatory Potential
Antiviral Properties
Antioxidant Effects
Antitumor Potential
Kinase Inhibition
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n’-(2-(substituted)acetyl)benzohydrazides, have been found to inhibit enoyl acp reductase and dhfr enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively .
Mode of Action
Similar compounds have shown binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . This suggests that N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide might interact with its targets in a similar manner, leading to inhibition of these enzymes.
Result of Action
If the compound acts similarly to its structural analogs, it could potentially lead to disruption of cell membrane integrity and inhibition of dna synthesis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(22-12-7-15-23-13-5-6-14-23)20-16-8-1-3-10-18(16)25-19-11-4-2-9-17(19)20/h1-6,8-11,13-14,20H,7,12,15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNNYBIVAPTFRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)
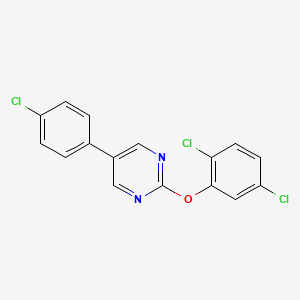
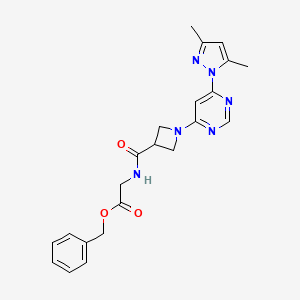
![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)
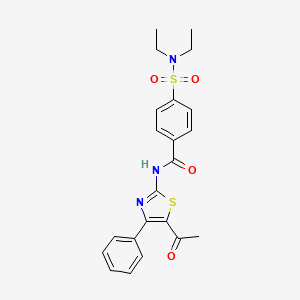
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)

![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2369047.png)

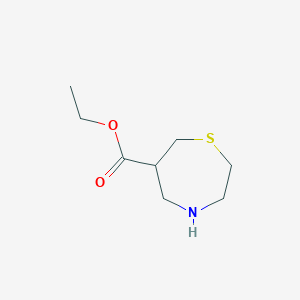
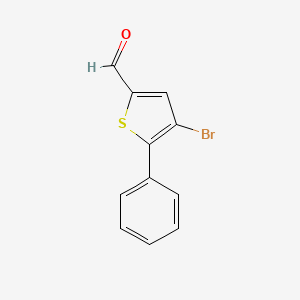
![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)